molecular formula C10H14N4O6 B14589314 2'-O-Carbamoylcytidine CAS No. 61561-89-5

2'-O-Carbamoylcytidine

Cat. No.: B14589314
CAS No.: 61561-89-5
M. Wt: 286.24 g/mol
InChI Key: IKCYWKQTRVQTSD-XVFCMESISA-N
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Description

2’-O-Carbamoylcytidine is a modified nucleoside derived from cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a carbamoyl group. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Carbamoylcytidine typically involves the protection of the amino group of cytidine, followed by the introduction of the carbamoyl group at the 2’ position. One common method includes the use of carbamoyl chloride in the presence of a base to facilitate the substitution reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective modification of the 2’ hydroxyl group.

Industrial Production Methods: Industrial production of 2’-O-Carbamoylcytidine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 2’-O-Carbamoylcytidine can undergo various chemical reactions, including:

    Oxidation: The carbamoyl group can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, converting it back to the original hydroxyl group or other reduced forms.

    Substitution: The carbamoyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamoyl derivatives, while reduction can produce reduced forms of the nucleoside.

Scientific Research Applications

2’-O-Carbamoylcytidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.

    Biology: The compound is studied for its role in RNA modification and its impact on RNA stability and function.

    Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of novel biomaterials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2’-O-Carbamoylcytidine involves its incorporation into RNA or DNA, where it can affect the stability and function of the nucleic acids. The carbamoyl group can influence the hydrogen bonding and base-pairing properties, leading to changes in the secondary and tertiary structures of RNA or DNA. This can impact various biological processes, including gene expression and protein synthesis.

Comparison with Similar Compounds

    2’-O-Methylcytidine: Another modified nucleoside with a methyl group at the 2’ position.

    2’-O-Acetylcytidine: Features an acetyl group at the 2’ position.

    2’-O-Benzoylcytidine: Contains a benzoyl group at the 2’ position.

Uniqueness: 2’-O-Carbamoylcytidine is unique due to the presence of the carbamoyl group, which provides distinct chemical and biological properties compared to other 2’-O-modified nucleosides. This uniqueness makes it valuable for specific applications in research and industry, where its particular properties can be leveraged for desired outcomes.

Properties

CAS No.

61561-89-5

Molecular Formula

C10H14N4O6

Molecular Weight

286.24 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] carbamate

InChI

InChI=1S/C10H14N4O6/c11-5-1-2-14(10(18)13-5)8-7(20-9(12)17)6(16)4(3-15)19-8/h1-2,4,6-8,15-16H,3H2,(H2,12,17)(H2,11,13,18)/t4-,6-,7-,8-/m1/s1

InChI Key

IKCYWKQTRVQTSD-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC(=O)N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC(=O)N

Origin of Product

United States

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